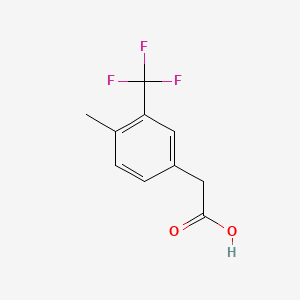

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCOLUWREQNZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674005 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000544-72-8 | |

| Record name | [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid (CAS No. 1000544-72-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for the development of novel therapeutic agents. This document details its physicochemical properties, provides insights into its synthesis, outlines analytical methodologies for its characterization, and discusses its applications in contemporary research.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound (CAS No. 1000544-72-8) is an exemplar of a phenylacetic acid derivative that leverages these benefits. Its structure, featuring both a methyl and a trifluoromethyl group on the phenyl ring, offers a unique combination of steric and electronic features for molecular design.

The phenylacetic acid moiety serves as a versatile handle for further chemical modifications, such as amidation and esterification, allowing for its incorporation into a wide array of molecular architectures. This guide aims to provide researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000544-72-8 | Internal Data |

| Molecular Formula | C₁₀H₉F₃O₂ | Internal Data |

| Molecular Weight | 218.17 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Purity | Typically ≥98% | Internal Data |

| Storage Temperature | Ambient Temperature | [1] |

Safety and Handling

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis and Purification

Conceptual Synthetic Pathways

Two common strategies for the synthesis of substituted phenylacetic acids include:

-

Grignard Reaction followed by Carboxylation: This classic method involves the formation of a Grignard reagent from a corresponding benzyl halide, followed by quenching with carbon dioxide to yield the carboxylic acid.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a variety of cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the crucial C-C bond. For instance, a bromo- or iodo-substituted toluene derivative can be coupled with a suitable acetic acid synthon.

A plausible synthetic approach for this compound is outlined below. This is a conceptual workflow and would require experimental optimization.

Caption: Conceptual Grignard-based synthesis of the target compound.

Illustrative Experimental Protocol (Adapted from similar syntheses)

The following protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 4-bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started, add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 1-2 with dilute hydrochloric acid.

Step 3: Work-up and Purification

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: Expect signals for the aromatic carbons, the methylene carbon, the methyl carbon, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will likely show a quartet in the proton-coupled spectrum due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase HPLC method would be suitable for this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

This method should be optimized to achieve good separation from any starting materials or byproducts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW = 218.17), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Role as a Pharmacophore

The trifluoromethyl group can significantly enhance the biological activity of a molecule. It can increase lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Intermediate in the Synthesis of Bioactive Molecules

This compound can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the carboxylic acid functionality can be readily converted to an amide, which is a common functional group in many drug molecules. Research into derivatives of this compound could lead to the discovery of novel anti-inflammatory agents, central nervous system drugs, or other therapeutics.[2]

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its trifluoromethyl group imparts unique and often desirable properties to molecules containing this scaffold. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications to aid researchers in its effective utilization.

References

[3] Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. J Med Chem. 2019;62(3):1434-1451. (URL not available) [2] 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid. MySkinRecipes. (URL not available) [4] Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. 2020;45(3):163-170. [5] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. 2017;22(9):1467. [6] US Patent 8,835,679 B2, Process for the preparation of 2,4,5-trifluorophenylacetic acid. [7] US Patent 6,870,067 B2, Process for the synthesis of trifluorophenylacetic acids. [1] 4-Methyl-3-(trifluoromethyl)phenylacetic acid | 1000544-72-8. Sigma-Aldrich. (URL not available) [8] CN Patent 104418727 A, Preparation method of 2, 4,5-trifluoro phenylacetic acid. [9] CN Patent 103012111 A, Preparation method 2,4,5-trifluorophenylacetic acid. [10] US Patent 7,199,257 B1, Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. [11] HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL not available) [12] HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. SIELC Technologies. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]

- 9. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR [m.chemicalbook.com]

- 10. Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 12. Separation of Acetic acid, trifluoro-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid (C₁₀H₉F₃O₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the synergistic integration of results to build an unassailable structural proof. We will systematically employ High-Performance Liquid Chromatography (HPLC) for purity assessment, High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC) for mapping the precise atomic connectivity. Each step is detailed with field-proven protocols and expert insights, ensuring a self-validating and robust analytical cascade.

Introduction and Strategic Overview

The compound this compound is a substituted phenylacetic acid derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their utility as synthetic building blocks. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the phenylacetic acid moiety provides a versatile handle for further chemical modification.

Accurate structure elucidation is the bedrock of all subsequent research and development. An erroneous or incomplete structural assignment can lead to wasted resources, irreproducible results, and significant safety concerns in a pharmaceutical context. Therefore, a rigorous, orthogonal approach is not just recommended, but essential. Our strategy is to systematically build the structural picture, starting from the foundational aspects of purity and elemental composition, and culminating in the detailed mapping of every atom's position within the molecule.

Foundational Analysis: Purity and Molecular Formula

Before delving into detailed structural analysis, it is imperative to confirm the purity of the sample and establish its exact molecular formula. These preliminary steps prevent misinterpretation of spectroscopic data due to contaminants.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the target analyte. The acidic nature of the molecule necessitates an acidified mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined chromatographic peak.[1][2] A diode-array detector (DAD) is employed to confirm the spectral homogeneity of the peak, providing an additional layer of confidence in the sample's purity.

Experimental Protocol: HPLC-DAD

-

System: HPLC with Diode Array Detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode Array Detector scanning from 200-400 nm, with primary monitoring at 210 nm and 254 nm.[4]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Trustworthiness (Self-Validation): The protocol is self-validating by observing a single, sharp peak with a purity index greater than 99.5% from the DAD analysis. The absence of significant secondary peaks confirms the sample is suitable for further spectroscopic analysis.

Caption: HPLC-DAD workflow for purity analysis.

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to four or more decimal places).[5][6] This accuracy allows for the differentiation between compounds that have the same nominal mass but different molecular formulas.[7] Electrospray ionization (ESI) in negative ion mode is the ideal choice for this compound, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-HRMS

-

Instrument: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion

-

Sample Infusion: Sample prepared for HPLC is diluted 1:10 and infused directly or analyzed via LC-MS.

-

Mass Range: m/z 50 - 500

-

Data Analysis: The measured mass of the [M-H]⁻ ion is compared to the theoretical mass calculated for the C₁₀H₈F₃O₂⁻ ion.

Data Presentation: HRMS Results

| Parameter | Theoretical Value (C₁₀H₉F₃O₂) | Observed Value |

| Molecular Formula | C₁₀H₉F₃O₂ | - |

| Exact Mass | 220.0555 | - |

| [M-H]⁻ Ion Formula | C₁₀H₈F₃O₂⁻ | - |

| Theoretical m/z | 220.0476 | 220.0479 (Example) |

| Mass Error | - | < 5 ppm |

Trustworthiness (Self-Validation): A mass error of less than 5 ppm between the observed and theoretical mass provides unambiguous confirmation of the molecular formula C₁₀H₉F₃O₂.[8]

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.[9][10] For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, C-F bonds of the trifluoromethyl group, and C-H bonds of the aromatic ring and alkyl groups. The O-H stretch of a carboxylic acid is particularly diagnostic due to its extreme broadness, a result of strong intermolecular hydrogen bonding.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Presentation: Expected IR Absorptions

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Sharp, very strong |

| Trifluoromethyl | C-F stretch | 1100-1300 | Strong, often multiple bands |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

| Aromatic Ring | C-H stretch | ~3000-3100 | Sharp, medium |

| Alkyl Groups | C-H stretch | ~2850-2960 | Sharp, medium |

| Aromatic Ring | C=C stretch | ~1450-1600 | Medium to weak |

Trustworthiness (Self-Validation): The simultaneous observation of the very broad O-H stretch centered around 3000 cm⁻¹ and the intense carbonyl (C=O) peak around 1710 cm⁻¹ is a highly reliable indicator of a carboxylic acid functional group.[9][10][12]

Definitive Structure Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[14][15][16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[17] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments to piece together the molecular puzzle. All spectra are recorded in a deuterated solvent, such as CDCl₃, and referenced to the internal standard tetramethylsilane (TMS) or the residual solvent signal.[18]

Proton (¹H) NMR Spectroscopy

Purpose: To identify all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).

Expected ¹H NMR Data (Predicted, 500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~11-12 | Broad Singlet | 1H | -COOH | Acidic proton, often broad and downfield. |

| Hₑ | ~7.45 | Singlet (or narrow d) | 1H | Ar-H | Aromatic proton adjacent to CF₃ group. |

| Hf | ~7.35 | Doublet | 1H | Ar-H | Aromatic proton ortho to CH₂ group. |

| Hg | ~7.20 | Doublet | 1H | Ar-H | Aromatic proton ortho to methyl group. |

| Hc | ~3.65 | Singlet | 2H | -CH₂- | Methylene protons adjacent to aromatic ring and carbonyl. |

| Hd | ~2.40 | Singlet | 3H | -CH₃ | Aromatic methyl group protons. |

Carbon-13 (¹³C) NMR Spectroscopy

Purpose: To identify all unique carbon environments.

Expected ¹³C NMR Data (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | -COOH | Carboxylic acid carbonyl carbon. |

| ~138 | Ar-C (quaternary) | Carbon bearing the methyl group. |

| ~134 | Ar-C (quaternary) | Carbon bearing the CH₂ group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~131 (q, J ≈ 30 Hz) | Ar-C (quaternary) | Carbon bearing the CF₃ group. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~127 | Ar-CH | Aromatic methine carbon. |

| ~124 (q, J ≈ 270 Hz) | -CF₃ | Trifluoromethyl carbon, split by fluorine. |

| ~40 | -CH₂- | Methylene carbon. |

| ~20 | -CH₃ | Methyl carbon. |

2D NMR: COSY and HSQC

Expertise & Rationale: 2D NMR experiments reveal correlations between nuclei, which is crucial for confirming the connectivity established from 1D spectra.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the aromatic protons Hf and Hg.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to. This experiment definitively links the proton signals to their corresponding carbon signals.

Caption: Key NMR correlations for structure confirmation.

Trustworthiness (Self-Validation): The combination of ¹H, ¹³C, COSY, and HSQC data provides a redundant, cross-validating dataset. The HSQC confirms that the proton at ~2.40 ppm is attached to the carbon at ~20 ppm (the methyl group), and the proton signals in the aromatic region correlate with the aromatic carbons. The COSY spectrum confirms the adjacency of specific aromatic protons. This web of interconnected data points leads to an unambiguous assignment of the molecular structure.

The Gold Standard: Single Crystal X-ray Crystallography (Optional)

While the combination of HRMS and NMR spectroscopy provides definitive proof of structure for most small molecules, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a 3D model of the molecule as it exists in the solid state.[19][20][21]

Principle: When a beam of X-rays is passed through an ordered crystal, the X-rays are diffracted into a unique pattern.[22] By analyzing the positions and intensities of the diffracted spots, a 3D electron density map can be calculated, from which the precise position of every atom can be determined.[19][20]

Protocol Overview:

-

Crystal Growth: Grow a single, high-quality crystal of the compound, typically through slow evaporation of a saturated solution. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution & Refinement: The diffraction pattern is processed using specialized software to solve the phase problem and generate the electron density map. The atomic model is then built into the map and refined to best fit the experimental data.

Trustworthiness (Self-Validation): A successfully solved crystal structure with a low R-factor (< 0.05) is considered irrefutable proof of the molecular structure and its solid-state conformation.

Conclusion: A Synthesis of Orthogonal Data

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from multiple, orthogonal analytical techniques.

-

HPLC established the sample's high purity.

-

HRMS unequivocally confirmed the molecular formula as C₁₀H₉F₃O₂.

-

IR Spectroscopy identified the key functional groups: a carboxylic acid and a trifluoromethyl group.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pieced together the atomic puzzle, confirming the 1,2,4-trisubstituted aromatic ring, the relative positions of the methyl, trifluoromethyl, and acetic acid groups, and the precise connectivity of the entire molecule.

Each technique validates the others, creating a self-consistent and unassailable body of evidence that definitively proves the structure of the target compound. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities.

References

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

- PubMed Central.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

- ACS Publications.

- University of Calgary. IR: carboxylic acids. [Link]

- Chemguide. interpreting infra-red spectra. [Link]

- Chemistry LibreTexts. (2014, August 18). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

- Fiehn Lab.

- ijirset.

- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. [Link]

- SCION Instruments.

- Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

- Process NMR Associ

- Whitman College.

- Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

- SHIMADZU CORPORATION. Analytical Methods for Organic Acids. [Link]

- Wikipedia. X-ray crystallography. [Link]

- International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV). [Link]

- Taylor & Francis.

- Supporting inform

- PubMed Central. x Ray crystallography. [Link]

- Taylor & Francis Online. (2021, March 29).

- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. [Link]

- CORE. HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]

- Fiveable. 12.

- PDB-101. Learn: Guide to Understanding PDB Data: Methods for Determining Structure. [Link]

- AZoLifeSciences. (2023, November 9).

- Google Patents.

- Inventiva Pharma.

Sources

- 1. scioninstruments.com [scioninstruments.com]

- 2. tandfonline.com [tandfonline.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation Section 6.4 [people.whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 17. ijirset.com [ijirset.com]

- 18. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. azolifesciences.com [azolifesciences.com]

- 22. fiveable.me [fiveable.me]

Synthesis of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. The document details a multi-step synthesis commencing from commercially available 1-methyl-2-(trifluoromethyl)benzene. It offers a retrosynthetic analysis, a detailed forward synthetic pathway, step-by-step experimental protocols, and methods for characterization of the final product. The guide is intended for researchers, scientists, and professionals in drug development, providing both the practical "how" and the theoretical "why" behind the chosen methodologies, grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative. Phenylacetic acids are a critical structural motif in medicinal chemistry, most notably found in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this molecule—a methyl group and a trifluoromethyl group—makes it a valuable and highly specific building block for creating complex target molecules where precise electronic and steric properties are required.

The synthesis of this molecule presents a classic challenge in organic chemistry: achieving specific regioselectivity on an aromatic ring. The chosen synthetic strategy is designed to control the introduction of functional groups, leading to the desired isomer in high purity. This guide will focus on a robust and well-documented pathway that proceeds via a key Grignard reagent intermediate.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward pathway from a commercially available starting material. The primary disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain, which points to a nucleophilic aromatic species and an electrophilic two-carbon synthon.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis beginning with the regioselective bromination of 1-methyl-2-(trifluoromethyl)benzene, followed by the formation of a Grignard reagent, and finally, carboxylation to yield the desired acetic acid.

Synthetic Pathway and Mechanism

The forward synthesis is a three-step process designed for efficiency and control.

Caption: Forward synthesis workflow.

Step 1: Regioselective Bromination

The first step is the electrophilic aromatic substitution of 1-methyl-2-(trifluoromethyl)benzene. The directing effects of the substituents are key to the outcome. The methyl group (-CH₃) is an ortho-, para-directing activator, while the trifluoromethyl group (-CF₃) is a meta-directing deactivator. The para-position relative to the activating methyl group is the most sterically accessible and electronically favorable position for bromination, leading to the desired 4-bromo isomer as the major product. A Lewis acid catalyst, such as FeBr₃, is used to polarize the Br₂ molecule, generating a potent electrophile.

Step 2: Grignard Reagent Formation

The resulting aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This step is highly sensitive to moisture and oxygen. The reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond, setting the stage for the next step.

Step 3: Carboxylation

The Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice). This forms a magnesium carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final product, this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are corrosive and/or toxic.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Methyl-2-(trifluoromethyl)benzene | 160.14 | 16.0 g | 0.10 | Starting material |

| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 0.105 | Highly corrosive and toxic |

| Iron(III) Bromide (FeBr₃) | 295.56 | 0.5 g | 0.0017 | Catalyst, anhydrous |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent, anhydrous |

| Magnesium (Mg) turnings | 24.31 | 2.67 g | 0.11 | |

| Tetrahydrofuran (THF) | 72.11 | 120 mL | - | Solvent, anhydrous |

| Iodine (I₂) | 253.81 | 1 crystal | - | To initiate Grignard reaction |

| Carbon Dioxide (CO₂) | 44.01 | Excess (Dry Ice) | - | |

| Hydrochloric Acid (HCl) | 36.46 | ~30 mL (6M) | - | For acidification |

| Diethyl Ether | 74.12 | 200 mL | - | For extraction |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated solution | - | For washing |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | - | For drying |

Step 1: Synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr).

-

Charge the flask with 1-methyl-2-(trifluoromethyl)benzene (16.0 g, 0.10 mol), anhydrous iron(III) bromide (0.5 g), and anhydrous dichloromethane (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine (16.8 g, 0.105 mol) dropwise from the dropping funnel over 30 minutes. HBr gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

-

Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL), and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield 4-bromo-1-methyl-2-(trifluoromethyl)benzene as a colorless oil.

Step 2 & 3: Grignard Formation and Carboxylation

-

Set up a flame-dried three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a single crystal of iodine.

-

Add 20 mL of anhydrous THF to the flask.

-

Dissolve the purified 4-bromo-1-methyl-2-(trifluoromethyl)benzene (from Step 1, assuming ~0.10 mol) in 100 mL of anhydrous THF and place it in the dropping funnel.

-

Add a small amount of the aryl bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). If not, gently warm the flask.

-

Once initiated, add the rest of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After addition, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction to room temperature. In a separate, larger flask, place a large excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring. The mixture will solidify.

-

Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

-

Slowly and carefully add 6M HCl (~30 mL) to the mixture while cooling in an ice bath until the solution is acidic (pH < 2) and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude solid product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound as a white solid.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR (CDCl₃) | δ ~10-12 ppm (s, 1H, -COOH), δ ~7.4-7.6 ppm (m, 3H, Ar-H), δ ~3.7 ppm (s, 2H, -CH₂-), δ ~2.4 ppm (s, 3H, Ar-CH₃). |

| ¹⁹F NMR (CDCl₃) | A sharp singlet around -63 ppm, characteristic of the -CF₃ group. |

| IR (KBr) | Broad absorption at ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp absorption at ~1700 cm⁻¹ (C=O stretch). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₉F₃O₂. |

Conclusion

This guide outlines a robust and reproducible three-step synthesis of this compound. The methodology leverages fundamental principles of organic chemistry, including regioselective electrophilic aromatic substitution and organometallic chemistry, to achieve the target molecule in good yield and high purity. The detailed protocols and characterization data provided serve as a comprehensive resource for researchers in the field of medicinal and materials chemistry.

References

- Title: Process for preparing substituted phenylacetic acid derivatives.

- Title: Synthesis of Celecoxib and Related Analogs. Source: Organic Syntheses, Vol. 81, p. 98 (2005). URL:[Link]

- Title: Grignard Reagents: New Developments. Source: Edited by H. G. Richey, John Wiley & Sons, Ltd. (2000). URL:[Link]

A Technical Guide to the Physicochemical Properties of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid (CAS No. 1000544-72-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, and analytical methodologies. The guide explains the influence of the trifluoromethyl and methyl substituents on the molecule's properties, such as acidity and solubility, and provides standardized protocols for its characterization. The content is structured to deliver not just data, but also expert insights into the practical application of this knowledge in a laboratory setting.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring imparts a unique electronic and steric profile.[1] Such fluorinated organic compounds are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] This guide serves as a foundational resource for understanding and utilizing this compound in research and development endeavors.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are cataloged below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000544-72-8 | [2][3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2][4] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| SMILES Code | O=C(O)CC1=CC=C(C)C(C(F)(F)F)=C1 | [2] |

Molecular Structure Diagram

A 2D representation of the molecular structure is essential for understanding its chemical functionality and steric properties.

Sources

A Technical Guide to the Biological Activity of Trifluoromethylphenylacetic Acid Derivatives

Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of bioactive molecules. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical properties. When appended to the phenylacetic acid scaffold, a privileged structure in its own right, the CF₃ group imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character. These attributes can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylphenylacetic acid derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for their evaluation.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Trifluoromethylphenylacetic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the modulation of key enzymatic pathways and signaling cascades that are central to the inflammatory response.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling

A primary mechanism by which these derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Furthermore, certain trifluoromethyl-containing compounds have been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB signaling can therefore lead to a broad-spectrum anti-inflammatory effect.

Some trifluoromethyl ketone derivatives have been identified as dual inhibitors of cytosolic phospholipase A2 (cPLA2) and COX-2, blocking both the p38 MAPK and NF-κB pathways.[4] Additionally, trifluoromethyl derivatives of salicylate have been shown to inhibit COX-2 expression, and this has been linked to their ability to block the activation of NF-κB.[1]

The following diagram illustrates the proposed anti-inflammatory mechanism of action:

Caption: Proposed anti-inflammatory mechanism of trifluoromethylphenylacetic acid derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of these derivatives is typically evaluated by their ability to inhibit the production of inflammatory mediators in cellular assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

| Derivative Class | Target | Assay System | IC50 (µM) | Reference |

| 4-Trifluoromethyl Salicylate (Triflusal) | COX-2 mediated PGE2 production | LPS-activated human blood | 0.16 | [1] |

| 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 mediated PGE2 production | LPS-activated human blood | 0.39 | [1] |

| Trifluoromethyl Ketone (F26) | NO release | LPS-stimulated RAW264.7 cells | 4.55 | [4] |

| CF₃-fluorocoxib A | COX-2 | Purified enzyme | 0.56 | [2] |

| CF₃-fluorocoxib A | COX-2 | 1483 HNSCC cells | 0.59 | [2] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a standard method for assessing the anti-inflammatory activity of trifluoromethylphenylacetic acid derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) to induce NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Anticancer Activity: Disrupting Cancer Cell Proliferation and Survival

The unique electronic properties of the trifluoromethyl group make trifluoromethylphenylacetic acid derivatives attractive candidates for anticancer drug development. Their mechanisms of action are diverse and can involve the inhibition of key enzymes involved in cell division and the induction of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

One of the key mechanisms of anticancer activity for some trifluoromethyl-containing compounds is the inhibition of tubulin polymerization.[5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the inhibition of cell proliferation and the induction of apoptosis.

Phenylacetate and its derivatives have been shown to possess anti-proliferative and differentiating effects on various human cancer cell lines.[7] The anticancer efficacy of many chemotherapeutic agents is correlated with their ability to induce apoptosis.[7]

The following diagram illustrates the proposed anticancer mechanism of action:

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of these derivatives against various cancer cell lines are determined using cell viability assays, with the IC50 value being the standard metric for potency.

| Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | PC3 (prostate carcinoma) | MTS | 52 | [7] |

| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide | MCF-7 (breast cancer) | MTS | 100 | [7] |

| α-Trifluoromethyl Chalcone | DU145 (prostate cancer) | - | <0.2 | [8] |

| α-Trifluoromethyl Chalcone | PC-3 (prostate cancer) | - | <0.2 | [8] |

| 3-Fluoro β-lactam | MCF-7 (breast cancer) | - | 0.095 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenylacetic acid derivatives for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The incorporation of a trifluoromethyl group can enhance the antimicrobial properties of phenylacetic acid derivatives, making them effective against a range of bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Action: Disruption of Cell Membrane Integrity and Inhibition of Essential Enzymes

The antimicrobial mechanism of action for these compounds can be multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane's integrity.[14] This can lead to the leakage of intracellular components and ultimately cell death. Phenylacetic acid itself has been shown to destroy cell membrane integrity and inhibit protein synthesis in bacteria.[15]

Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some trifluoromethyl-containing compounds have been investigated as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[16][17][18][19] Additionally, inhibition of leucyl-tRNA synthetase, an enzyme essential for protein synthesis, has been proposed as a mechanism for some antifungal agents.[13]

The following diagram illustrates the proposed antimicrobial mechanisms of action:

Caption: Proposed antimicrobial mechanisms of trifluoromethylphenylacetic acid derivatives.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | MRSA | 3.12 | [20] |

| N-(trifluoromethyl)phenyl pyrazole | E. faecalis | 3.12 | [20] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | < MIC of AN2690 | [13] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate activity | [13] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Higher activity | [13] |

Experimental Protocol: Bacterial Membrane Permeability Assay

This protocol describes a method to assess the ability of trifluoromethylphenylacetic acid derivatives to disrupt bacterial membrane integrity using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[7]

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation and wash them twice with a buffer (e.g., PBS). Resuspend the cells in the same buffer to a specific optical density.

-

NPN Uptake Assay:

-

In a 96-well black plate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM.

-

Add various concentrations of the test compound.

-

Measure the fluorescence intensity immediately using a fluorometer with excitation at 350 nm and emission at 420 nm.[7]

-

-

Data Analysis: An increase in fluorescence intensity indicates that the compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic interior of the membrane.

Conclusion and Future Perspectives

Trifluoromethylphenylacetic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The strategic incorporation of the trifluoromethyl group significantly enhances their potential as anti-inflammatory, anticancer, and antimicrobial agents. The mechanisms of action, though not fully elucidated for all derivatives, appear to involve the modulation of key cellular pathways and enzymes that are critical for the progression of these diseases.

The experimental protocols provided in this guide offer a framework for the systematic evaluation of new derivatives. Future research should focus on elucidating the precise molecular targets and signaling pathways for this class of compounds to enable the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of trifluoromethylphenylacetic acid derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.

- How to assess bacterial permeability? (2024, June 30). ResearchGate.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments.

- Caco-2 permeability assay. (n.d.). Creative Bioarray.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Caco-2 Permeability Assay. (n.d.). Evotec.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). ResearchGate.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). ResearchGate.

- Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020, March 5). Journal of Visualized Experiments.

- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PeerJ.

- Cell membrane integrity assay. (n.d.). Bio-protocol.

- Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. (n.d.). PubMed.

- Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. (n.d.). PubMed.

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025, August 8). ResearchGate.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central.

- Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. (n.d.). PubMed Central.

- Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). PubMed Central.

- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). National Institutes of Health.

- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021, January 8). PubMed Central.

- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). MDPI.

- A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model. (n.d.). PubMed Central.

- Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. (n.d.). PubMed Central.

- Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed.

- Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. (n.d.). PubMed.

- Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives. (2022, December 5). National Institutes of Health.

- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (n.d.). PubMed Central.

- Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017, January 22). Frontiers in Plant Science.

- Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. (2016, August 18). MDPI.

Sources

- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atcc.org [atcc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid

Abstract

This document provides a detailed technical guide on the hypothesized mechanism of action of this compound. Based on its structural analogy to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we propose a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This guide outlines the rationale for this hypothesis, details the downstream cellular consequences, and provides a comprehensive suite of experimental protocols for empirical validation. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals actively engaged in the characterization of novel anti-inflammatory compounds.

Introduction and Structural Analysis

This compound is a carboxylic acid derivative with a molecular structure that strongly suggests its classification within the NSAID family. The core scaffold, phenylacetic acid, is a well-established pharmacophore known to interact with the active site of cyclooxygenase enzymes. The substitutions on the phenyl ring—a methyl group at position 4 and a trifluoromethyl (CF3) group at position 3—are critical for modulating its potency, selectivity, and pharmacokinetic properties.

The presence of the trifluoromethyl group is particularly noteworthy. This bulky, electron-withdrawing group is a common feature in several selective COX-2 inhibitors (e.g., Celecoxib). It is hypothesized to allow for preferential binding to a side pocket present in the COX-2 isoenzyme active site, which is sterically hindered in the COX-1 isoenzyme. Therefore, it is plausible that this compound acts as a selective inhibitor of COX-2, which would confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Proposed Mechanism of Action: Selective COX-2 Inhibition

Our core hypothesis is that this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins. This is achieved through the direct, competitive inhibition of the cyclooxygenase-2 (COX-2) enzyme.

The proposed signaling pathway is as follows:

-

Inflammatory Stimuli: Cellular injury or inflammatory signals (e.g., cytokines like IL-1β, TNF-α) trigger the upregulation of COX-2 expression and the release of arachidonic acid from the cell membrane by phospholipase A2.

-

Enzymatic Conversion: Arachidonic acid serves as the substrate for COX-2, which catalyzes its conversion into the unstable intermediate, Prostaglandin H2 (PGH2).

-

Inhibition by Compound: this compound binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby blocking the synthesis of PGH2.

-

Downstream Effects: The reduction in PGH2 leads to a subsequent decrease in the production of various pro-inflammatory prostaglandins (PGE2, PGD2), prostacyclin (PGI2), and thromboxane (TXA2). This suppression of prostanoid synthesis ultimately mediates the therapeutic effects of the compound.

Visualizing the Proposed Signaling Pathway

An In-depth Technical Guide to 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic Acid: From Discovery to Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid, a significant fluorinated arylacetic acid derivative. The document traces the historical context of its emergence within the broader field of medicinal chemistry, focusing on the pivotal role of trifluoromethylated compounds. A detailed exploration of its synthesis methodologies is presented, highlighting the evolution of synthetic strategies from classical approaches to more modern, efficient protocols. Furthermore, this guide delves into the compound's known biological activities and its applications as a key intermediate in the development of pharmacologically active agents.

Introduction: The Rise of Fluorinated Arylacetic Acids in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader narrative of fluorine in drug discovery. The introduction of fluorine, and particularly the trifluoromethyl (CF₃) group, into organic molecules became a cornerstone of modern medicinal chemistry in the mid-20th century.[1][2] The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] This has made trifluoromethylated aromatic compounds highly sought-after building blocks for the synthesis of novel therapeutics.[3]

Arylacetic acid derivatives, on the other hand, have a long-established history as a privileged scaffold in pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The convergence of these two fields—the strategic use of fluorine and the proven utility of the arylacetic acid motif—created a fertile ground for the exploration of novel compounds like this compound. While the specific "moment of discovery" for this particular molecule is not widely documented as a singular event, its emergence can be understood as a logical progression in the systematic exploration of structure-activity relationships (SAR) within this chemical class. Researchers, armed with the understanding of the beneficial effects of the trifluoromethyl group, began incorporating it into various positions on the phenylacetic acid backbone to fine-tune pharmacological properties.

Synthetic Evolution: Crafting a Key Intermediate

The synthesis of this compound has evolved, with various strategies employed to construct this specific substitution pattern. The primary challenge lies in the controlled introduction of the acetic acid side chain and the precise placement of the methyl and trifluoromethyl groups on the aromatic ring.

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for this compound involves the disconnection of the acetic acid side chain, leading back to a substituted toluene derivative. This highlights the importance of precursors such as 4-methyl-3-(trifluoromethyl)aniline or 1-bromo-4-methyl-2-(trifluoromethyl)benzene. The synthesis of these precursors is a critical first step in many of the established routes.

Diagram: Retrosynthetic Analysis

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural characteristics, particularly the presence of a trifluoromethylphenyl moiety, strongly suggest its classification as a non-steroidal anti-inflammatory drug (NSAID). This guide will, therefore, focus on the most probable molecular targets based on established structure-activity relationships of analogous compounds. We will delve into the mechanistic details of these targets, provide robust, step-by-step experimental protocols for their validation, and present comparative data from closely related molecules to offer a predictive framework for the biological activity of this compound. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising compound.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

This compound is a synthetic organic compound characterized by a phenylacetic acid core, substituted with both a methyl and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, offering increased lipophilicity and metabolic stability, which can significantly enhance the pharmacological properties of a molecule. Its incorporation is a common strategy in modern drug design to improve efficacy and pharmacokinetic profiles.

The overall structure of this compound bears a strong resemblance to a class of selective cyclooxygenase-2 (COX-2) inhibitors. This structural analogy forms the primary hypothesis for its mechanism of action and is the central focus of this guide. Beyond its potential as a selective anti-inflammatory agent, the broader classification as an NSAID opens up other avenues of therapeutic interest, including roles in neuroinflammation and metabolic diseases through modulation of other key cellular targets. This guide will explore these primary and secondary potential targets in detail.

Primary Putative Target: Cyclooxygenase-2 (COX-2)

The most compelling hypothesis for the therapeutic action of this compound is the selective inhibition of the COX-2 enzyme.

The Cyclooxygenase Pathway and the Rationale for COX-2 Selectivity

Cyclooxygenase enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[2]

Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. While this leads to effective pain and inflammation relief, the inhibition of COX-1 is also responsible for common side effects like gastrointestinal irritation and bleeding.[1] The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, offering comparable efficacy with a reduced risk of gastrointestinal complications.

The trifluoromethylphenyl moiety is a hallmark of several potent and selective COX-2 inhibitors. This structural feature is thought to contribute to the selective binding to the larger and more accommodating active site of the COX-2 enzyme compared to the narrower channel of COX-1.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)", fillcolor="#F1F3F4"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Pain & Inflammation)", fillcolor="#F1F3F4"]; Stomach_Lining [label="Stomach Lining Protection", shape=ellipse, fillcolor="#FBBC05"]; Inflammation [label="Inflammation Site", shape=ellipse, fillcolor="#FBBC05"]; Target_Compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Prostaglandins_Physiological -> Stomach_Lining [label="Maintains"]; Prostaglandins_Inflammatory -> Inflammation [label="Mediates"]; Target_Compound -> COX2 [label="Selective Inhibition (Hypothesized)", color="#34A853", style=dashed, arrowhead=tee]; Target_Compound -> COX1 [label="Minimal Inhibition (Hypothesized)", color="#EA4335", style=dashed, arrowhead=tee, penwidth=0.5]; }

Caption: Hypothesized selective inhibition of COX-2 by the target compound.Quantitative Analysis of Structurally Related COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [3] |

| Triflusal | >1000 | 0.16 | >6250 | [4] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | >1000 | 0.39 | >2564 | [4] |

This table is for comparative purposes to illustrate the expected activity profile of the topic compound.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a robust method to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplates

-

Plate reader capable of colorimetric or fluorometric detection

-

Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. b. Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO only). c. Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., 1 M HCl). b. Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. c. Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzymes, Buffers, Compound)", fillcolor="#F1F3F4"]; Plate_Setup [label="Plate Setup\n(Add Enzyme, Buffer, Heme)", fillcolor="#F1F3F4"]; Add_Inhibitor [label="Add Test Compound/\nReference Inhibitor", fillcolor="#F1F3F4"]; Pre_incubation [label="Pre-incubate\n(15 min, RT)", fillcolor="#FBBC05"]; Add_Substrate [label="Add Arachidonic Acid", fillcolor="#F1F3F4"]; Incubate [label="Incubate\n(10 min, 37°C)", fillcolor="#FBBC05"]; Terminate_Reaction [label="Terminate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect_PGE2 [label="Detect PGE2\n(EIA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Terminate_Reaction; Terminate_Reaction -> Detect_PGE2; Detect_PGE2 -> Analyze_Data; Analyze_Data -> End; }

Caption: Workflow for the in vitro COX inhibition assay.Secondary Potential Therapeutic Targets

Beyond COX-2, NSAIDs are known to interact with other signaling pathways, which may present additional or alternative therapeutic avenues for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[5] There are three main subtypes: PPARα, PPARγ, and PPARδ. Some NSAIDs have been shown to act as agonists for PPARα and PPARγ.[5]

-

PPARγ: Activation of PPARγ is known to have anti-inflammatory effects and is the target for the thiazolidinedione class of anti-diabetic drugs.

-